molecular formula C8H20FN B1293651 Tetraethylammonium fluoride CAS No. 665-46-3

Tetraethylammonium fluoride

Cat. No. B1293651
CAS RN: 665-46-3
M. Wt: 149.25 g/mol
InChI Key: QSUJAUYJBJRLKV-UHFFFAOYSA-M
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Description

Tetraethylammonium fluoride is a chemical compound that has been studied for its potential applications in various chemical reactions and processes. It is known for its role in enhancing the reactivity and flexibility of fluoride ions, particularly in the context of nucleophilic substitution reactions. This compound has been utilized in the synthesis of various materials, including high-silica mordenite zeolites and biocompatible nano-sized fluorapatite particles, as well as in the field of radiochemistry for the preparation of fluorine-18 labeled compounds .

Synthesis Analysis

The synthesis of tetraethylammonium fluoride involves the use of tetraethylammonium as a template or counterion. For instance, in the preparation of high-silica mordenite zeolites, tetraethylammonium ions, along with fluoride ions, are used to direct the crystallization process under hydrothermal conditions . Similarly, tetraethylammonium hydrogen carbonate has been employed to enhance the recovery and reactivity of [18F]fluoride, which is crucial for [18F]radiolabelling applications . The synthesis of triethylamine tris(hydrogen fluoride) also highlights the use of related ammonium compounds in the formation of fluorinating reagents .

Molecular Structure Analysis

The molecular structure of compounds involving tetraethylammonium ions is often characterized by the presence of these ions as templates or counterions. For example, in the synthesis of hybrid fluorides, tetraethylammonium ions help to stabilize the structure of the resulting compounds . The structural analysis of these compounds is typically performed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms and the geometry of the molecules .

Chemical Reactions Analysis

Tetraethylammonium fluoride is involved in various chemical reactions, including the elimination reaction of bromoalkenes to form alkynes, and the nucleophilic substitution reactions for the synthesis of fluorine-18 labeled compounds . It has been shown to improve the rate and selectivity of reactions, such as the palladium-phenanthroline catalyzed carbonylation of nitroarenes to carbamates . The compound's ability to facilitate these reactions is attributed to its role in enhancing the reactivity of fluoride ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraethylammonium fluoride are closely related to its applications in synthesis and catalysis. For instance, its ability to form stable complexes with fluoride ions is crucial for the direct crystallization of materials like high-silica mordenite . The compound's interaction with water and its role in hydrogen bonding have also been studied, revealing insights into the structure of hydrates containing tetraethylammonium ions . These properties are essential for understanding the behavior of tetraethylammonium fluoride in various chemical environments and for optimizing its use in different chemical processes.

Safety And Hazards

Tetraethylammonium fluoride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection is recommended when handling this chemical .

properties

IUPAC Name

tetraethylazanium;fluoride
Source PubChem
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InChI

InChI=1S/C8H20N.FH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QSUJAUYJBJRLKV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40883253
Record name Ethanaminium, N,N,N-triethyl-, fluoride (1:1)
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Molecular Weight

149.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Dihydrate: Light beige crystalline powder; Hygroscopic; [Acros Organics MSDS]
Record name Ethanaminium, N,N,N-triethyl-, fluoride (1:1)
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Record name Tetraethylammonium fluoride
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Product Name

Tetraethylammonium fluoride

CAS RN

665-46-3
Record name Tetraethylammonium fluoride
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Record name Ethanaminium, N,N,N-triethyl-, fluoride (1:1)
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Record name Ethanaminium, N,N,N-triethyl-, fluoride (1:1)
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Record name Ethanaminium, N,N,N-triethyl-, fluoride (1:1)
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Record name Tetraethylammonium fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium fluoride
Reactant of Route 2
Tetraethylammonium fluoride
Reactant of Route 3
Tetraethylammonium fluoride
Reactant of Route 4
Tetraethylammonium fluoride

Citations

For This Compound
951
Citations
RK Sharma, JL Fry - The Journal of Organic Chemistry, 1983 - ACS Publications
… Similar results were obtained during our attempts to dehydrate tetraethylammonium fluoride dihydrate. Overall, these results indicte that hydrated TBAF can be dehydrated (eq 1) but …
Number of citations: 312 pubs.acs.org
I Gennick, KM Harmon, J Hartwig - Inorganic Chemistry, 1977 - ACS Publications
… we believed that tetraethylammonium fluoride might also form … and anion in a tetraethylammonium fluoride trihydrate, if formed, … monohydrates of tetraethylammonium fluoride …
Number of citations: 42 pubs.acs.org
M Hudlicky - Journal of fluorine chemistry, 1985 - Elsevier
… A very strong decrease in chemical shifts in solutions of tetraethylammonium fluoride in aqueous dimethylformamide reveals a change in solvation of the fluoride ion (Fig. 1). …
Number of citations: 39 www.sciencedirect.com
KM Harmon, BA Southworth, J Harmon - Journal of molecular structure, 1993 - Elsevier
An equilibrium vapor pressure study of the dissociation of tetraethylammonium fluoride·2.75H 2 O to the dihydrate demonstrates that hydrogen bonds between H 2 O and F − , and …
Number of citations: 7 www.sciencedirect.com
TCW Mak - Journal of inclusion phenomena, 1985 - Springer
… and monohydrates of tetraethylammonium fluoride and studied … solution of tetraethylammonium fluoride and assigned its space … 'trihydrate' of tetraethylammonium fluoride [13] should be …
Number of citations: 28 link.springer.com
S Byrne, MG Cox, AR Manning - Journal of Organometallic Chemistry, 2001 - Elsevier
In acetonitrile solution, [Et 4 N]F·2.5H 2 O acts as a convenient source of hydroxide ions for use in organometallic chemistry. Within 20 min, at room temperature, it converts [Fe(η-C 5 H 5 …
Number of citations: 1 www.sciencedirect.com
JC Synnott, DR Cogley, JN Butler - Analytical Chemistry, 1972 - ACS Publications
… Tetraethylammonium fluoride (Pfaltz and Bauer) was analyzed for chloride by potentiometric titration with aqueous AgNOa, and for fluoride by potentiometric titration with La(N03);i …
Number of citations: 3 pubs.acs.org
Y El Aziz, AR Bassindale, PG Taylor, PN Horton… - …, 2012 - ACS Publications
… Another source of fluoride ion which is suitable for our cage synthesis and is commercially available is tetraethylammonium fluoride (TEAF). We thus performed two separate …
Number of citations: 28 pubs.acs.org
KM Harmon, I Gennick, SL Madeira… - The Journal of Organic …, 1974 - ACS Publications
… function as a base in the Hofmann elimination from the observation that some ethylene, triethylamine, and residual acid are formed on extended drying of tetraethylammonium fluoride; …
Number of citations: 24 pubs.acs.org
JH Clark, JM Miller - Journal of the Chemical Society, Chemical …, 1977 - pubs.rsc.org
The hydrogen-bonded solvates formed between tetraethylammonium fluoride and a number of β-dicarbonyl compounds react at about room temperature with alkyl iodides to provide …
Number of citations: 15 pubs.rsc.org

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